molecular formula C12H16BrN B6359152 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1782902-65-1

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B6359152
CAS No.: 1782902-65-1
M. Wt: 254.17 g/mol
InChI Key: LAXPGELAJMPFCM-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol It is a brominated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position of the tetrahydronaphthalene ring

Preparation Methods

The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One common method includes the reaction of the starting material with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine include other brominated tetrahydronaphthalene derivatives and amine-substituted naphthalenes. These compounds share structural similarities but differ in their specific functional groups and positions of substitution. For example:

    7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with a hydroxyl group instead of an amine.

    3,3-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 7th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-bromo-3,3-dimethyl-2,4-dihydro-1H-naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5,11H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXPGELAJMPFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)C=CC(=C2)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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